(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide
CAS No.:
Cat. No.: VC13462027
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O |
|---|---|
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylpropanamide |
| Standard InChI | InChI=1S/C17H25N3O/c1-13(18)17(21)20(15-7-8-15)16-9-10-19(12-16)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16-/m0/s1 |
| Standard InChI Key | FLQIYJMLFSGQTA-BBRMVZONSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N([C@H]1CCN(C1)CC2=CC=CC=C2)C3CC3)N |
| SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |
| Canonical SMILES | CC(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N |
Introduction
(S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide is a synthetic organic compound that belongs to the class of amides. It features a pyrrolidine ring, which is a common motif in many pharmaceuticals, and includes an amine group and a cyclopropyl moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly targeting neurological disorders or other therapeutic areas where pyrrolidine derivatives have shown efficacy.
Synthesis and Purification
The synthesis of compounds similar to (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide typically involves multiple steps, requiring specific catalysts, controlled temperatures, and solvents to optimize yield and purity. Techniques such as chromatography are often employed for purification of the final product.
Potential Applications
This compound, like other pyrrolidine derivatives, may have potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural features suggest it could interact with biological targets, acting as an inhibitor or modulator for specific pathways in cellular systems.
Research Findings and Future Directions
While detailed research findings on (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-cyclopropylpropanamide are not available, studies on similar compounds indicate that they may undergo various chemical reactions typical for amides, including hydrolysis and amidation. Further research is needed to elucidate the pharmacological profile and therapeutic index of this compound through preclinical and clinical studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume